1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
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Overview
Description
1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a methoxyphenyl group and a methoxypyrrolidinyl-piperidinyl moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s likely that it interacts with its targets in a manner similar to other compounds in its class, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified by silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxyphenyl alcohol derivatives.
Substitution: Formation of nitro or halogenated methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a methoxyphenyl group and a piperazine ring, similar to the piperidine ring in our compound.
Uniqueness
1-(2-Methoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and potential biological interactions.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-15-9-12-20(13-15)14-7-10-19(11-8-14)18(21)16-5-3-4-6-17(16)23-2/h3-6,14-15H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZUDCOQXHFYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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